Propan-2-yl 4-aminobutanoate Propan-2-yl 4-aminobutanoate
Brand Name: Vulcanchem
CAS No.: 17088-67-4
VCID: VC21307644
InChI: InChI=1S/C7H15NO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5,8H2,1-2H3
SMILES: CC(C)OC(=O)CCCN
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

Propan-2-yl 4-aminobutanoate

CAS No.: 17088-67-4

Cat. No.: VC21307644

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 4-aminobutanoate - 17088-67-4

Specification

CAS No. 17088-67-4
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name propan-2-yl 4-aminobutanoate
Standard InChI InChI=1S/C7H15NO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5,8H2,1-2H3
Standard InChI Key WJFTXCSLMWOXBL-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CCCN
Canonical SMILES CC(C)OC(=O)CCCN

Introduction

Chemical Structure and Identity

Propan-2-yl 4-aminobutanoate is characterized by its specific molecular structure that combines the properties of an amino acid derivative with an isopropyl ester group. The compound features both amine and carboxylic acid functional groups, making it a versatile building block for various chemical reactions.

PropertyValue
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
IUPAC Namepropan-2-yl 4-aminobutanoate
Standard InChIInChI=1S/C7H15NO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5,8H2,1-2H3
SMILESCC(C)OC(=O)CCCN

It is important to note that in many laboratory and research applications, this compound is often found in its hydrochloride salt form (Propan-2-yl 4-aminobutanoate hydrochloride, C₇H₁₅NO₂·HCl).

Physical and Chemical Properties

The physical and chemical properties of Propan-2-yl 4-aminobutanoate contribute to its utility in various applications. As a derivative of GABA with an isopropyl ester group, it possesses unique characteristics that differentiate it from similar compounds.

PropertyDescription
AppearanceColorless to slightly yellow liquid
SolubilityModerately soluble in water; more soluble in organic solvents like alcohols and ethers
StabilityGenerally stable under normal conditions; susceptible to hydrolysis in strongly acidic or basic conditions
Functional GroupsPrimary amine, ester
Melting PointNot precisely determined for the free base (hydrochloride salt form has defined melting point)

The compound's ester group imparts lipophilicity, potentially enhancing membrane permeability compared to the parent amino acid, while the terminal amine group provides sites for potential hydrogen bonding and further chemical modifications.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of Propan-2-yl 4-aminobutanoate typically involves esterification reactions of 4-aminobutanoic acid with isopropanol. Several synthetic approaches are available, with the most common methods outlined below.

Direct Esterification

The most straightforward approach involves the direct esterification of 4-aminobutanoic acid with isopropanol in the presence of a suitable catalyst:

Reaction ComponentDetails
Starting Materials4-aminobutanoic acid, isopropanol
CatalystAcid catalyst (typically sulfuric acid)
ConditionsReflux temperature, removal of water
YieldModerate to high (60-85%)

This reaction typically proceeds through an acid-catalyzed mechanism where the carboxylic acid is activated, followed by nucleophilic attack by the alcohol.

Protected Amino Group Strategy

To avoid side reactions involving the amine group, a protected amino group strategy can be employed:

  • Protection of the amino group of 4-aminobutanoic acid using protecting groups such as BOC (tert-butyloxycarbonyl)

  • Esterification with isopropanol

  • Deprotection to yield the final product

This method often results in higher purity products but requires additional steps.

Industrial Production Methods

On an industrial scale, the production of Propan-2-yl 4-aminobutanoate may employ optimized versions of the laboratory methods described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Production AspectIndustrial Approach
Reactor TypeContinuous flow reactors for larger batches
PurificationCrystallization or chromatography techniques
ScaleCapable of kilogram to ton-scale production
OptimizationTemperature control and catalyst recovery systems

The industrial methods prioritize efficiency, yield, and environmental considerations while maintaining product quality and purity standards.

Chemical Reactivity and Transformations

Types of Reactions

Propan-2-yl 4-aminobutanoate can participate in various chemical reactions due to its functional groups, making it a valuable intermediate in organic synthesis.

Reactions Involving the Amine Group

The primary amine terminus can undergo several transformations:

Reaction TypeDescriptionConditions
AcylationFormation of amidesAcyl chlorides or anhydrides, base
AlkylationFormation of secondary/tertiary aminesAlkyl halides, base
Reductive AminationReaction with aldehydes/ketonesReducing agents (NaBH₃CN, NaBH₄)
Urea/Carbamate FormationReaction with isocyanatesRoom temperature, appropriate solvent

These reactions allow for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.

Reactions Involving the Ester Group

The isopropyl ester group can undergo several transformations:

Reaction TypeDescriptionProducts
HydrolysisCleavage of the ester bond4-aminobutanoic acid
TransesterificationExchange of alcohol groupsDifferent esters of 4-aminobutanoic acid
ReductionReduction to alcohol4-amino-1-butanol derivatives
AmidationReaction with aminesAmide derivatives

These reactions provide pathways for structural modification and functional group interconversion.

Reaction Mechanisms

The reactions of Propan-2-yl 4-aminobutanoate generally follow established organic chemistry mechanisms. For instance, the esterification reaction proceeds through the following key steps:

  • Protonation of the carboxylic acid carbonyl group

  • Nucleophilic attack by the alcohol (isopropanol)

  • Proton transfer and elimination of water

  • Deprotonation to form the ester product

Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side reactions.

Biological Activity and Applications

Potential ActivityDescriptionResearch Status
GABAergic ActivityPotential modulation of GABA receptorsPreliminary research stage
Anticonvulsant EffectsPossible activity in seizure modelsRequires further investigation
Neuroprotective PropertiesPotential cellular protection mechanismsLimited evidence available

Research and Industrial Applications

Propan-2-yl 4-aminobutanoate has several applications in research and industrial contexts:

Chemical Synthesis Applications

ApplicationDescription
Building BlockUsed in organic synthesis for more complex molecules
IntermediatePrecursor in the synthesis of pharmaceutical compounds
Protected FormServes as a protected form of 4-aminobutanoic acid

Analytical Applications

The compound may serve as a standard or reference material in analytical chemistry, particularly in studies involving amino acid derivatives and GABA analogs.

Structural Analogs and Comparative Analysis

Related Compounds

Propan-2-yl 4-aminobutanoate belongs to a broader family of amino acid esters and GABA derivatives. Understanding its relationship to similar compounds provides context for its properties and applications.

Related CompoundRelationship to Propan-2-yl 4-aminobutanoateKey Differences
Methyl 4-aminobutanoateMethyl ester instead of isopropylLower lipophilicity, different metabolic profile
Ethyl 4-aminobutanoateEthyl ester instead of isopropylIntermediate lipophilicity
Propan-2-yl 3-aminobutanoateOne carbon shorter chainDifferent spatial arrangement, altered biological activity
4-aminobutanoic acid (GABA)Parent amino acidHigher water solubility, poor membrane permeability

These structural analogs may exhibit different physicochemical properties, metabolic stability, and biological activities.

Salt Forms and Derivatives

The hydrochloride salt form (Propan-2-yl 4-aminobutanoate hydrochloride) is particularly significant due to its enhanced stability and solubility characteristics compared to the free base.

PropertyFree BaseHydrochloride Salt
FormulaC₇H₁₅NO₂C₇H₁₅NO₂·HCl
Molecular Weight145.20 g/mol181.66 g/mol
Water SolubilityLimitedSignificantly higher
StabilityModerateEnhanced shelf stability
Handling PropertiesMore challengingEasier to handle as a solid

The hydrochloride salt form is often preferred in laboratory and pharmaceutical applications due to these advantageous properties.

Analytical Characterization Methods

Spectroscopic Identification

Various spectroscopic techniques are employed for the identification and characterization of Propan-2-yl 4-aminobutanoate:

TechniqueKey IndicatorsInformation Provided
¹H NMRCharacteristic proton signals for isopropyl group and methylene chainsStructural confirmation
¹³C NMRCarbonyl carbon signal, methylene carbons, isopropyl signalsCarbon framework confirmation
IR SpectroscopyAmine stretching (3300-3500 cm⁻¹), C=O stretching (1730-1750 cm⁻¹)Functional group identification
Mass SpectrometryMolecular ion peak, fragmentation patternMolecular weight and structure confirmation

These analytical methods provide complementary information that, together, can confirm the identity and purity of the compound.

Chromatographic Analysis

Chromatographic techniques are valuable for analyzing Propan-2-yl 4-aminobutanoate in complex mixtures or for purity determination:

TechniquePurposeDetection Method
HPLCPurity analysis, quantificationUV detection, mass spectrometry
GC-MSVolatile derivative analysisFlame ionization detection, mass spectrometry
TLCReaction monitoring, quick analysisUV visualization, ninhydrin staining

These methods are particularly important for quality control and ensuring the compound meets required specifications for research or industrial applications.

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